molecular formula C10H11NO B112311 7-Amino-3,4-dihydronaphthalen-1(2h)-one CAS No. 22009-40-1

7-Amino-3,4-dihydronaphthalen-1(2h)-one

Cat. No. B112311
CAS No.: 22009-40-1
M. Wt: 161.2 g/mol
InChI Key: IDNLVJHOEZJNHW-UHFFFAOYSA-N
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Patent
US05310737

Procedure details

7-Nitrotetralone (2.5 g, 13 mmol) was suspended in 50 mL of methanol and complete dissolution achieved by the addition of 10 mL of tetrahydrofuran. The solution was hydrogenated at room temperature and 20-30 psi over 100 mg of 10% Pd/C for 2 hours. The mixture was filtered through Celite, washed with methanol and evaporated to dryness under vacuum to afford 2.1 g (13 mmol, 100%) of the product. 1H NMR (300MHz, CDCl3): 2.09 (m,2H), 2.60 (t,6Hz,2H), 2.84 (t,6Hz,2H), 6.83 (m,1H), 7.06 (d,8Hz,1H), 7.32 (d,2Hz,1H). FAB-MS: calculated for C10H11NO 161; found 162 (M+H,100%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mg
Type
catalyst
Reaction Step Four
Yield
100%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[C:12]2[C:7]([CH2:8][CH2:9][CH2:10][C:11]2=[O:14])=[CH:6][CH:5]=1)([O-])=O.O1CCCC1>CO.[Pd]>[NH2:1][C:4]1[CH:13]=[C:12]2[C:7]([CH2:8][CH2:9][CH2:10][C:11]2=[O:14])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2CCCC(C2=C1)=O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
complete dissolution
CUSTOM
Type
CUSTOM
Details
was hydrogenated at room temperature
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under vacuum

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C2CCCC(C2=C1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 13 mmol
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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